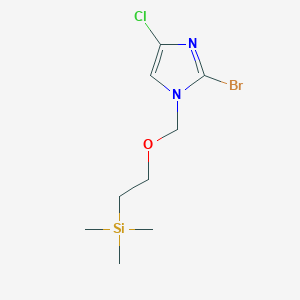![molecular formula C10H6FNO3 B2449683 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one CAS No. 338778-10-2](/img/structure/B2449683.png)
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is a chemical compound that has gained attention in scientific research due to its potential applications. It is also known by registry numbers ZINC000005277710, ZINC000100918300 .
Synthesis Analysis
6-Fluorochromone-3-carboxaldehyde may be used in the synthesis of the following fluorine-containing chromone-tetrazoles: 3-((1-cyclohexyl-1H-tetrazol-5-yl)(phenylamino)methyl)-6-fluoro-4H-chromen-4-one; 3-((1-cyclohexyl-1H-tetrazol-5-yl)((3,4,5-trimethoxyphenyl)amino)methyl)-6-fluoro-4H-chrome-4-one . A new series of chroman-4-one fused 1,3,4-thiadiazole derivatives has been synthesized with the help of different aromatic benzaldehydes .Molecular Structure Analysis
The molecular formula of this compound is C10H6FNO3. Its average mass is 166.149 Da and its monoisotopic mass is 166.043015 Da .Chemical Reactions Analysis
The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 h. 2-F-3-HP can be used as the substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .Physical And Chemical Properties Analysis
The melting point of 6-Fluorochromone-3-carboxaldehyde is 155-160 °C (lit.) . The SMILES string is Fc1ccc2OC=C (C=O)C (=O)c2c1 .Scientific Research Applications
Synthesis and Properties
- 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one and related compounds are synthesized through various chemical processes, such as regioselective [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 2-fluoro-3-silyloxy-2-en-1-ones (Hussain et al., 2008).
- The compound's analogs show potential as antimicrobial agents against bacterial and fungal strains (Mannam et al., 2020).
- Studies have examined the molecular structure of similar compounds using techniques like NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
Fluorescence and Interaction with Metals
- Certain derivatives of this compound have been studied for their fluorescent properties and interactions with metals (Gülcan et al., 2022).
Synthesis Techniques
- Novel synthesis techniques for derivatives of this compound have been explored using biogenic ZnO nanoparticles, highlighting its potential in various chemical processes (Anjan Kumar et al., 2022).
Catalysis and Synthesis
- Research into the synthesis of densely functionalized chromenes, including derivatives of this compound, using eco-friendly methods, highlights the compound's role in green chemistry (Ghosh & Das, 2013).
Advanced Synthetic Methods
- Advanced synthetic methods have been developed for diverse benzo[c]chromen-6-ones, demonstrating the versatility of this compound in chemical synthesis (Poudel & Lee, 2014).
Biological Activities and In Silico Studies
- Studies have characterized similar compounds for their potential as selective COX-2 inhibitors, indicating the compound's relevance in medicinal chemistry (Rullah et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZHRRVPHZASLL-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

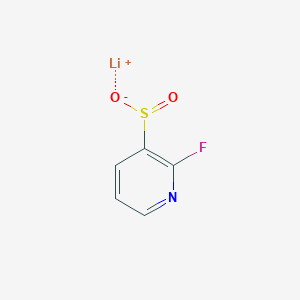


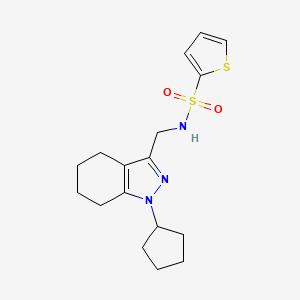
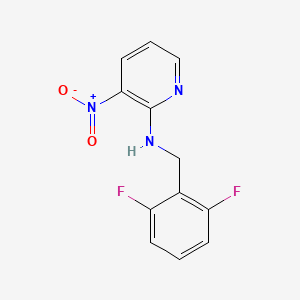
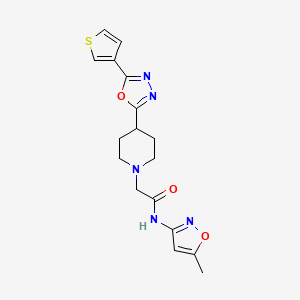
![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)
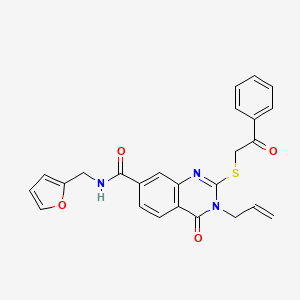
![Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2449616.png)

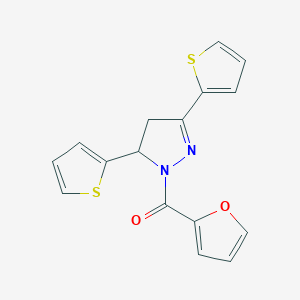
![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)
![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)
